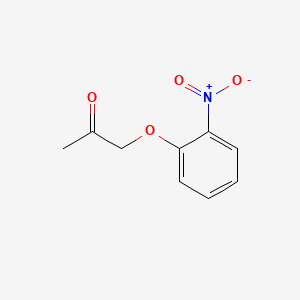

1-(2-Nitrophenoxy)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVMIAYOZLGBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063783 | |

| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-66-5 | |

| Record name | 1-(2-Nitrophenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5330-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5330-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitro-phenoxy)-propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Nitrophenoxy)acetone: Properties, Structure, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Nitrophenoxy)acetone (CAS No. 5330-66-5), a molecule of interest in synthetic organic chemistry. We will delve into its structural characteristics, physicochemical properties, expected spectroscopic signature, a robust synthetic protocol, and key safety considerations. This document is designed to serve as a practical resource for professionals engaged in chemical research and development.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound, systematically named 1-(2-nitrophenoxy)propan-2-one, possesses a distinct molecular architecture that dictates its chemical behavior. The structure features a benzene ring substituted with a nitro group (-NO₂) and an acetonyloxy group (-OCH₂C(O)CH₃) at the ortho (1,2) positions.

Key Structural Features:

-

Ortho-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the acidity of the phenolic precursor. Its steric bulk can also influence the conformation of the ether linkage.

-

Ether Linkage (C-O-C): This bond connects the aromatic and aliphatic portions of the molecule. Ether linkages are generally stable but can be cleaved under harsh acidic conditions.

-

Ketone Carbonyl Group (C=O): The carbonyl group is a site of nucleophilic attack and allows for a wide range of chemical transformations, such as reductions, condensations, and alpha-functionalization.

Below is a two-dimensional representation of the this compound structure.

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Nitrophenoxy)acetone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(2-Nitrophenoxy)acetone, a key intermediate in various synthetic pathways. Recognizing the critical importance of these parameters in drug development and process chemistry, this document details robust experimental protocols for their determination. It is designed to equip researchers, scientists, and drug development professionals with the necessary field-proven insights and methodologies to effectively handle and utilize this compound. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles at play. All protocols are designed as self-validating systems to ensure data integrity and trustworthiness.

Introduction to this compound

This compound (CAS No: 5330-66-5, Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ) is a solid organic compound characterized by a nitrophenoxy moiety linked to an acetone group.[1][2] Its chemical structure, featuring a nitroaromatic system and a ketone functional group, makes it a versatile precursor in organic synthesis. However, these same features can also influence its solubility in various organic solvents and its stability under different environmental conditions. A thorough understanding of these properties is paramount for its effective use in research and development, particularly in pharmaceutical applications where consistency, purity, and shelf-life are non-negotiable.

This guide will first explore the solubility profile of this compound in a range of common organic solvents. Subsequently, it will delve into its stability under forced degradation conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[3][4][5] Detailed, step-by-step protocols for both solubility and stability assessment are provided, accompanied by illustrative data and visual diagrams to facilitate comprehension and implementation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. The principle of "like dissolves like" generally governs solubility, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6] Given the presence of both a polar nitro group and a moderately polar ketone group, as well as a nonpolar benzene ring, the solubility of this compound is expected to vary across a spectrum of organic solvents.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C). This data is illustrative and should be experimentally verified.

| Solvent | Solvent Polarity (Dielectric Constant) | Anticipated Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 1 | Poorly Soluble |

| Toluene | 2.38 | 5 - 10 | Sparingly Soluble |

| Diethyl Ether | 4.34 | 10 - 20 | Soluble |

| Ethyl Acetate | 6.02 | 50 - 100 | Freely Soluble |

| Acetone | 20.7 | > 200 | Very Soluble |

| Isopropanol | 18.3 | 20 - 50 | Soluble |

| Ethanol | 24.3 | 50 - 100 | Freely Soluble |

| Methanol | 32.7 | 100 - 200 | Freely Soluble |

| Acetonitrile | 37.5 | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Very Soluble |

Rationale for Solvent Selection: The chosen solvents cover a wide range of polarities, from the nonpolar hexane to the highly polar DMSO. This allows for a comprehensive understanding of the compound's solubility behavior. The inclusion of common laboratory solvents like acetone, ethanol, and ethyl acetate provides practical utility for researchers.[7]

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound using the equilibrium shake-flask method, followed by quantification using UV-Vis spectrophotometry.[8][9]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be accurately recorded.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over the UV-Vis range (typically 200-400 nm).[10]

-

Prepare a series of standard solutions of known concentrations of this compound in each solvent.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.[11]

-

Measure the absorbance of the diluted sample solutions at the λmax.

-

Calculate the concentration of the diluted sample from the calibration curve and then determine the original concentration in the saturated solution by applying the dilution factor.

-

Self-Validating System:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 36 hours) and analyzed. The solubility value should remain constant once equilibrium is achieved.

-

Calibration Curve Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 to ensure the accuracy of the quantification.[12]

-

Blank Measurements: A solvent blank should be measured to zero the spectrophotometer and account for any background absorbance from the solvent.[10]

Stability Profile of this compound

Stability testing is a crucial component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[13][14] Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[3][4][5]

Illustrative Forced Degradation Data

The following table presents hypothetical results from a forced degradation study of this compound. The degradation is quantified by the percentage loss of the parent compound, as determined by a stability-indicating HPLC method.

| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradants Observed |

| Acidic Hydrolysis | 0.1 M HCl in Acetonitrile/Water (1:1) | 24 hours | ~5% | 2-Nitrophenol, Acetone |

| Basic Hydrolysis | 0.1 M NaOH in Acetonitrile/Water (1:1) | 4 hours | > 90% | 2-Nitrophenol, Polymerization products |

| Oxidative Degradation | 3% H₂O₂ in Acetonitrile/Water (1:1) | 8 hours | ~15% | Oxidized aromatic species |

| Photolytic Degradation | Solid state, exposed to UV light (254 nm) | 48 hours | ~10% | Photodegradation products |

| Thermal Degradation | Solid state, 80 °C | 72 hours | < 2% | Minimal degradation |

Rationale for Stress Conditions: The selected stress conditions are based on ICH guidelines for forced degradation studies and are designed to explore the compound's susceptibility to common degradation pathways, including hydrolysis, oxidation, and photolysis.[3]

Predicted Degradation Pathway

Based on the chemical structure of this compound and known degradation pathways of similar nitroaromatic compounds and ethers, a plausible degradation pathway under hydrolytic conditions involves the cleavage of the ether linkage.[15][16]

Experimental Protocol for Stability Assessment

This protocol describes a comprehensive approach to conducting forced degradation studies and analyzing the samples using a stability-indicating HPLC-UV method.[17][18]

Step-by-Step Methodology:

-

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in an acetonitrile/water mixture (1:1 v/v) to a final concentration of approximately 1 mg/mL. Incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH in an acetonitrile/water mixture (1:1 v/v) at the same concentration. Keep at room temperature due to expected rapid degradation.

-

Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide in an acetonitrile/water mixture (1:1 v/v). Incubate at room temperature.

-

Photolytic Degradation: Expose the solid compound to a UV lamp (e.g., 254 nm) in a photostability chamber.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Control Sample: Prepare a solution of the compound in the acetonitrile/water mixture and store it protected from light at 4 °C.

-

-

Sample Analysis by HPLC-UV:

-

At specified time points, withdraw aliquots from the stressed solutions. For acidic and basic samples, neutralize them before injection. For solid samples, dissolve them in a suitable solvent.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid).[12]

-

Monitor the elution profile using a UV detector at a wavelength where both the parent compound and potential degradants have significant absorbance.[9]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the control sample.

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Assess the peak purity of the parent compound in the stressed samples to ensure that no degradant peaks are co-eluting.

-

Self-Validating System:

-

Method Specificity: The HPLC method must be able to separate the parent compound from all significant degradation products, demonstrating its stability-indicating nature.[14]

-

Mass Balance: The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the parent compound, indicating that all major degradants are being detected.

-

Control Samples: The use of a control sample stored under non-stressful conditions is essential to differentiate between degradation due to the stress condition and any inherent instability of the compound in the solvent.

Conclusion

This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of this compound. The provided protocols are designed to be robust, reliable, and grounded in established scientific principles. By following these methodologies, researchers and drug development professionals can generate high-quality data to inform critical decisions in process development, formulation, and regulatory submissions. The emphasis on the rationale behind experimental choices and the inclusion of self-validating systems are intended to empower users to not only perform these experiments but also to critically evaluate the results. Further experimental verification of the illustrative data presented herein is strongly recommended for any specific application.

References

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Ultraviolet–visible spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (2018). Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2020). Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review - IJTSRD. (2019). Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018).

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

- A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2023).

- Solubility of Organic Compounds. (2023).

-

Forced degradation studies - MedCrave online. (2016). Retrieved from [Link]

-

Nitrofen Degradation Pathway - Eawag-BBD. (2010). Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008). Retrieved from [Link]

-

High-performance liquid chromatography for small-scale studies of drug stability - PubMed. (1994). Retrieved from [Link]

-

Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - Frontiers. (2023). Retrieved from [Link]

-

Biodegradation of p-nitrophenol by engineered strain - PMC - NIH. (2021). Retrieved from [Link]

-

Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central. (2016). Retrieved from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (2009). Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Retrieved from [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2015). Retrieved from [Link]

-

1-(2-Nitrophenoxy)octane - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Nitrophenyl octyl ether | C14H21NO3 | CID 169952 - PubChem. (n.d.). Retrieved from [Link]

-

1-(2-Nitrophenoxy)octane - chemeurope.com. (n.d.). Retrieved from [Link]

-

An Overview on Common Organic Solvents and Their Toxicity - SciSpace. (2019). Retrieved from [Link]

-

Chromatographic Methods Used to Identify and Quantify Organic Polymer Additives | Request PDF - ResearchGate. (2019). Retrieved from [Link]

Sources

- 1. This compound 5330-66-5 [sigmaaldrich.com]

- 2. This compound | 5330-66-5 [amp.chemicalbook.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 10. agilent.com [agilent.com]

- 11. eu-opensci.org [eu-opensci.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Nitrofen Degradation Pathway [eawag-bbd.ethz.ch]

- 16. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 5330-66-5 experimental data

An In-depth Technical Guide to Aromatic Building Blocks in Medicinal Chemistry

Executive Summary

The compound corresponding to CAS number 5330-66-5 is identified as 1-(2-Nitrophenoxy)acetone.[1] While this compound is listed on the U.S. Toxic Substances Control Act (TSCA) Inventory, publicly available, in-depth experimental data regarding its synthesis, reactivity, and biological applications are limited.[2] The primary available information pertains to safety and handling, classifying it as a skin sensitizer that may cause an allergic reaction.[2]

Given the limited data for CAS 5330-66-5, this guide will pivot to a closely related and extensively documented class of compounds: substituted bromo-methoxyanilines. Specifically, this whitepaper will focus on 5-Bromo-2-methoxyaniline (CAS: 6358-77-6) as a representative molecule.[3][4] This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and serve as an excellent case study for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic data, synthesis protocols, and applications, particularly in the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

5-Bromo-2-methoxyaniline is an aromatic amine with a bromine atom and a methoxy group substituted on the aniline ring. These substitutions significantly influence its chemical reactivity and make it a versatile building block in organic synthesis.[5]

Key Identifiers

-

Synonyms : 2-Amino-4-bromoanisole, 5-Bromo-o-anisidine[3][4]

-

CAS Number : 6358-77-6[6]

-

SMILES : COc1ccc(Br)cc1N[3]

Physicochemical Data

The physical and chemical properties of 5-Bromo-2-methoxyaniline are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Appearance | White to cream or pale brown crystalline powder | [8] |

| Melting Point | 94-98 °C | [3] |

| Boiling Point | 275 °C | [4] |

| Density | 1.531 g/cm³ | [4] |

| Flash Point | 120 °C | [4] |

| Water Solubility | Slightly soluble | [4] |

| pKa | 3.46 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [3][4] |

Spectroscopic and Analytical Data

Characterization of 5-Bromo-2-methoxyaniline is routinely performed using standard analytical techniques. While specific spectra are proprietary to individual suppliers, typical data includes:

-

¹H NMR : Proton nuclear magnetic resonance spectroscopy is used to confirm the positions of aromatic and substituent protons. A published spectrum for a related synthesis shows characteristic peaks for the aromatic hydrogens, the methoxy group (singlet, ~3.7 ppm), and the amine group (broad singlet, ~4.0 ppm).[9]

-

¹³C NMR : Carbon NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight. The expected m/z values for the molecular ion peak would show a characteristic isotopic pattern for bromine ([M+H]⁺ at ~202 and [M+2+H]⁺ at ~204).[4]

-

Infrared (IR) Spectroscopy : IR spectra would show characteristic absorption bands for N-H stretching of the amine, C-O stretching of the methoxy ether, and C-Br stretching.

-

Purity Assay : Purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial grades often available at ≥95-97% purity.[3][8]

Synthesis Protocols and Methodologies

The synthesis of substituted anilines like 5-Bromo-2-methoxyaniline is a well-established process in organic chemistry. Two common routes are the bromination of an aniline precursor or the reduction of a nitroaromatic compound.

Method 1: Electrophilic Bromination of 2-Methoxyaniline

This is a direct and efficient method. The methoxy and amino groups are ortho-, para-directing activators, making the position para to the amino group (and ortho to the methoxy group) highly susceptible to electrophilic attack.

Causality: The choice of a brominating agent is critical. While elemental bromine (Br₂) can be used, it can lead to over-bromination. N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone are often preferred as they provide a controlled, slow release of electrophilic bromine, enhancing selectivity and minimizing the formation of di-brominated byproducts.[9][10][11] The reaction is typically run at low temperatures to control the exothermic nature of the reaction and further improve selectivity.[11]

Detailed Protocol:

-

Dissolution : Dissolve 2-methoxyaniline (1.0 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[9][10]

-

Cooling : Cool the solution to a low temperature, typically between -10°C and 5°C, using an ice-salt or dry ice/acetone bath.[11]

-

Bromination : Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) or 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (1.0 equivalent) portion-wise, ensuring the temperature remains low.[10][11]

-

Reaction Monitoring : Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Workup : Once the starting material is consumed, quench the reaction. Wash the organic phase sequentially with an aqueous basic solution (e.g., 2M sodium hydroxide) to remove acidic byproducts, followed by water or brine.[9][10]

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-methoxyaniline.[9][10]

Caption: Workflow for the synthesis of 5-Bromo-2-methoxyaniline via electrophilic bromination.

Method 2: Reduction of 4-Bromo-2-nitroanisole

An alternative route involves the reduction of a nitro group to an amine. This method is particularly useful if the nitro-substituted precursor is readily available.

Causality: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, but metal/acid combinations like zinc powder in the presence of ammonium chloride are also highly effective and often more practical for lab-scale synthesis.[4][12]

Detailed Protocol:

-

Suspension : Create a solution or suspension of 4-bromo-1-methoxy-2-nitrobenzene (1.0 equivalent) in a solvent like ethanol.[4]

-

Addition of Reducing Agents : Add zinc powder (10 equivalents) and ammonium chloride (10 equivalents).[4]

-

Reaction : Stir the mixture vigorously at room temperature for several hours. The reaction is often complete within 2-3 hours.[4]

-

Filtration : Upon completion, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the zinc salts and catalyst.

-

Concentration : Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.[4]

Applications in Research and Drug Development

Substituted anilines are cornerstone building blocks in medicinal chemistry. The specific functional groups of 5-Bromo-2-methoxyaniline make it a valuable precursor for creating complex molecular scaffolds.

-

Pharmaceutical Intermediate : The primary application of 5-bromo-2-methoxyaniline and its derivatives is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5]

-

Synthesis of Antibacterial Agents : The N,N-dimethylated derivative, 5-bromo-2-methoxy-N,N-dimethylaniline, has been used to synthesize novel phenol derivatives that were evaluated for their antibacterial properties.[13][14][15][16][17]

-

Kinase Inhibitors : The 5-(ethylsulfonyl)-2-methoxyaniline fragment, structurally related to our target compound, is a key pharmacophore in numerous potent inhibitors of VEGFR2, a receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels).[12] Antiangiogenic drugs are a major class of cancer therapeutics.[12]

Caption: Role of 5-Bromo-2-methoxyaniline as a versatile intermediate in drug discovery.

Safety, Handling, and Toxicology

Proper handling of 5-Bromo-2-methoxyaniline is essential due to its potential hazards. The information below is a summary based on available Safety Data Sheets (SDS).

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[6]

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[6] |

Precautionary Measures and PPE

Researchers must adhere to strict safety protocols when working with this compound.[18][19][20]

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[18]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[18]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[18]

-

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[3][4] Keep away from strong oxidizing agents.[19]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion

While the initially requested compound, CAS 5330-66-5 (this compound), has limited available experimental data, this guide has provided a comprehensive technical overview of a closely related and highly relevant compound, 5-Bromo-2-methoxyaniline (CAS 6358-77-6). This substituted aniline serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antibacterial agents and kinase inhibitors. Its well-defined physicochemical properties, established synthesis routes, and clear safety protocols make it an invaluable tool for professionals in drug discovery and development. Understanding the chemistry and handling of such building blocks is fundamental to the advancement of new therapeutic agents.

References

-

Penetone Corporation. (n.d.). SAFETY DATA SHEET. Retrieved from Penetone Corporation. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from PrepChem.com. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxy-n,n-dimethylaniline (C9H12BrNO). Retrieved from PubChemLite. [Link]

-

Alkali Scientific. (n.d.). 5-Bromo-2-methoxyaniline, 1 X 5 g (750808-5G). Retrieved from Alkali Scientific. [Link]

-

Environmental Clearance. (n.d.). UPDATED FORM-1. Retrieved from environmentalclearance.nic.in. [Link]

-

Wikipedia. (n.d.). 1-(2-Nitrophenoxy)octane. Retrieved from Wikipedia. [Link]

-

Janez, M., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 10, 2551-2558. [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Wikidata. (n.d.). 1-(2-nitrophenoxy)octane. Retrieved from Wikidata. [Link]

-

Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

-

ResearchGate. (2023). (PDF) Making a new bromo-containing cellulosic dye with antibacterial properties for use on various fabrics using computational research. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Retrieved from RSC Publishing. [Link]

-

Bentham Science. (n.d.). Design, Synthesis and Antibacterial Activities of New Azo-compounds: An Experimental and a Computational Approach. Retrieved from Bentham Science Publisher. [Link]

Sources

- 1. This compound 5330-66-5 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 5-Bromo-2-methoxyaniline 95 6358-77-6 [sigmaaldrich.com]

- 4. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Bromo-2-methoxyaniline | C7H8BrNO | CID 3585328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. B25693.06 [thermofisher.cn]

- 8. B25693.14 [thermofisher.com]

- 9. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. benthamscience.com [benthamscience.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(2-Nitrophenoxy)acetone

This guide provides a comprehensive technical analysis of the reactivity of the ketone group in 1-(2-nitrophenoxy)acetone, a molecule of interest in synthetic chemistry and drug development. By synthesizing fundamental principles of organic chemistry with practical insights, this document serves as a valuable resource for researchers and scientists navigating the synthetic utility of this compound.

Introduction: Unveiling this compound

This compound, with the empirical formula C₉H₉NO₄, is a solid organic compound featuring a ketone functional group and a 2-nitrophenoxy substituent. Its structure presents an intriguing interplay of electronic and steric factors that govern the reactivity of the carbonyl center. Understanding these influences is paramount for predicting its behavior in chemical transformations and designing rational synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5330-66-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | |

| Form | Solid |

The Electronic and Steric Landscape of the Ketone Group

The reactivity of a ketone is fundamentally dictated by the electrophilicity of the carbonyl carbon.[2] Substituents in proximity to the carbonyl group can significantly modulate this electrophilicity through inductive and resonance effects, as well as by imparting steric hindrance.[3]

Electronic Effects: A Push-Pull Dynamic

The 2-nitrophenoxy group exerts a profound electronic influence on the ketone functionality. This is a classic example of a "push-pull" system, where competing electronic effects are at play.

-

Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect deactivates the aromatic ring, making the phenoxy oxygen more electron-deficient.

-

Inductive Effect of the Phenoxy Oxygen: The electronegative oxygen atom of the ether linkage withdraws electron density from the adjacent methylene group and, to a lesser extent, from the carbonyl carbon.[3] This inductive withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone like acetone.

-

Potential for Resonance Donation: While the primary effect of the phenoxy group is inductive withdrawal, the lone pairs on the ether oxygen can participate in resonance. However, the strong electron-withdrawing nature of the ortho-nitro group diminishes the oxygen's ability to donate electron density towards the carbonyl group.

Overall, the net electronic effect of the 2-nitrophenoxy group is an enhancement of the carbonyl carbon's electrophilicity, suggesting a higher reactivity towards nucleophiles compared to acetone.

Steric Considerations

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction.[4] In the case of this compound, the 2-nitrophenoxy group is relatively bulky. This bulkiness can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate.[3][5] The degree of steric hindrance will be dependent on the size of the incoming nucleophile.

The interplay between these electronic and steric factors is crucial. While the electronics favor nucleophilic attack, the sterics may disfavor it. The outcome of a reaction will depend on the specific nucleophile and reaction conditions.

Key Reactions of the Ketone Group in this compound

The enhanced electrophilicity of the carbonyl carbon in this compound opens the door to a variety of nucleophilic addition reactions. The following sections detail some of the most synthetically relevant transformations.

Reduction to a Secondary Alcohol

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[6] This can be achieved using a variety of reducing agents.

Reaction Scheme:

This compound + Ph₃P=CR¹R² → 1-(2-Nitrophenoxy)-2-(CR¹R²)-propene + Ph₃P=O

This compound + NH₂OH·HCl → this compound oxime + H₂O + HCl

Caption: Interplay of electronic and steric effects on the ketone.

Diagram 2: Experimental Workflow for Ketone Reduction

Caption: Workflow for the reduction of this compound.

References

-

Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wittig reaction. (2023, October 26). In Wikipedia. Retrieved from [Link]

-

Wittig Reaction: Mechanism and Examples. (2024, April 19). NROChemistry. Retrieved from [Link]

-

Enantioselective reduction of ketones. (2023, November 13). In Wikipedia. Retrieved from [Link]

-

Oximes. (n.d.). BYJU'S. Retrieved from [Link]

-

The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of a Ketone. (2021, January 20). [Video]. YouTube. Retrieved from [Link]

-

Oxime formation. (n.d.). ChemTube3D. Retrieved from [Link]

-

1-(2-Nitrophenoxy)octane. (2023, March 21). In Wikipedia. Retrieved from [Link]

-

Photoinduced rearrangement of α-(2-nitrophenyl)ketones. (2004). Organic & Biomolecular Chemistry, 2(15), 2185-2191. [Link]

- US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor. (2004, October 7). Google Patents.

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2014). AMB Express, 4, 19. [Link]

-

Steric Hindrance | Organic Chemistry. (2024, October 21). [Video]. YouTube. Retrieved from [Link]

-

Aldehydes and ketones: Electronic and steric effects. (2018, February 18). BrainKart. Retrieved from [Link]

-

Formation of an Oxime from a Ketone. (2015, May 24). [Video]. YouTube. Retrieved from [Link]

-

Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. (2020). Molecules, 25(11), 2588. [Link]

- CN106045827A - Preparation method for aryl acetone compounds. (2016, October 26). Google Patents.

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). Polymer Chemistry, 7(21), 3576-3589. [Link]

-

1-(2-nitrophenoxy)octane. (n.d.). Wikidata. Retrieved from [Link]

-

Oximes – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Aldehydes and Ketones - Reactivity and Structure. (2022, March 6). [Video]. YouTube. Retrieved from [Link]

-

19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Reaction of a ketone with 2,4-dinitrophenylhydrazine to give the corresponding hydrazone which can be quantitatively measured to determine the original concentration of ketone. Comparable to the measurement of acetone in exhaled breath in diabetic patients (10). (n.d.). ResearchGate. Retrieved from [Link]

-

Compendium of the Reactions of H3O+ With Selected Ketones of Relevance to Breath Analysis Using Proton Transfer Reaction Mass Spectrometry. (2019). Frontiers in Chemistry, 7, 419. [Link]

-

2.3 Reactivities of Aldehydes and Ketones. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

-

Reactions of Aldehydes and Ketones and Their Derivatives. (2011). In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 1-56). Elsevier. [Link]

-

2-Nitrophenyl octyl ether. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainkart.com [brainkart.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

The Synthesis of Substituted Phenoxyacetones: A Technical Guide for Drug Discovery and Development

Foreword: The Architectural Significance of the Phenoxyacetone Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the phenoxyacetone moiety emerges as a privileged scaffold—a foundational structure of significant synthetic versatility and pharmacological relevance. Its constituent parts, a stable phenyl ring amenable to a wide array of substitutions, an ether linkage providing a balance of lipophilicity and metabolic stability, and a reactive ketone functionality, converge to create a molecule that is both a versatile building block and a potential pharmacophore in its own right. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis of substituted phenoxyacetones is not merely an academic exercise; it is a gateway to novel chemical entities with tailored biological activities. This guide provides an in-depth exploration of the synthetic routes to this valuable class of compounds, with a focus on the underlying chemical principles, practical experimental considerations, and their application in the pharmaceutical sciences.

I. The Cornerstone of Synthesis: The Williamson Ether Reaction

The Williamson ether synthesis stands as the most robust and widely employed method for the preparation of phenoxyacetones. At its core, this reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The fundamental transformation involves the reaction of a phenoxide ion with an α-halo ketone, most commonly chloroacetone.

Mechanism of Action: A Dance of Nucleophiles and Electrophiles

The reaction proceeds in two conceptual steps:

-

Deprotonation of the Phenol: The synthesis begins with the deprotonation of a substituted phenol using a suitable base to generate a more nucleophilic phenoxide ion. The choice of base is critical and is dictated by the acidity of the phenol. For many phenols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[3] For less acidic phenols, a stronger base such as sodium hydride (NaH) may be employed, which irreversibly deprotonates the phenol.[4]

-

Nucleophilic Attack: The resulting phenoxide anion then acts as a potent nucleophile, attacking the electrophilic α-carbon of chloroacetone. This backside attack displaces the chloride leaving group in a concerted SN2 mechanism, forming the characteristic ether linkage of the phenoxyacetone.[4]

The Influence of Substituents: Tailoring Reactivity

The electronic nature of the substituents on the aromatic ring of the phenol plays a crucial role in the reaction kinetics.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups increase the acidity of the phenolic proton, facilitating its deprotonation. This can lead to faster formation of the phenoxide nucleophile. However, highly electronegative groups can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing the subsequent SN2 reaction.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl substituents decrease the acidity of the phenol, making deprotonation slightly more challenging. Conversely, they enhance the nucleophilicity of the phenoxide ion, which can accelerate the rate of the SN2 attack.

In practice, for most substituted phenols, these effects are manageable, and the Williamson ether synthesis remains a highly effective method.

II. Experimental Protocols: From Theory to Practice

A successful synthesis relies on a well-defined and reproducible protocol. Below are detailed, step-by-step methodologies for the synthesis of representative substituted phenoxyacetones.

A. Synthesis of 4-Methoxyphenoxyacetone (An Electron-Donating Example)

This protocol details the synthesis of a phenoxyacetone with an electron-donating group on the phenyl ring.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxyphenol | 124.14 | 6.21 g | 50 |

| Sodium Hydroxide | 40.00 | 2.20 g | 55 |

| Chloroacetone | 92.52 | 5.10 g (4.6 mL) | 55 |

| Acetone | 58.08 | 100 mL | - |

| Diethyl Ether | 74.12 | 150 mL | - |

| Saturated NaCl (Brine) | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - |

Procedure:

-

Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6.21 g (50 mmol) of 4-methoxyphenol and 2.20 g (55 mmol) of sodium hydroxide in 100 mL of acetone.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.

-

SN2 Reaction: To the stirred solution, add 5.10 g (55 mmol) of chloroacetone dropwise over 10 minutes.

-

Heat the reaction mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M NaOH to remove any unreacted phenol, followed by 50 mL of water, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-methoxyphenoxyacetone by vacuum distillation or column chromatography on silica gel to obtain a colorless to pale yellow oil.

B. Synthesis of 4-Nitrophenoxyacetone (An Electron-Withdrawing Example)

This protocol outlines the synthesis of a phenoxyacetone bearing an electron-withdrawing group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Nitrophenol | 139.11 | 6.96 g | 50 |

| Potassium Carbonate | 138.21 | 10.37 g | 75 |

| Chloroacetone | 92.52 | 5.10 g (4.6 mL) | 55 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Water | 18.02 | 300 mL | - |

| Saturated NaCl (Brine) | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - |

Procedure:

-

Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.96 g (50 mmol) of 4-nitrophenol and 10.37 g (75 mmol) of potassium carbonate in 100 mL of DMF.

-

Stir the mixture at 60 °C for 1 hour to facilitate the formation of the potassium 4-nitrophenoxide.

-

SN2 Reaction: Add 5.10 g (55 mmol) of chloroacetone to the reaction mixture.

-

Continue stirring at 60 °C for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford pale yellow crystals of 4-nitrophenoxyacetone.

III. Alternative Synthetic Strategies

While the Williamson ether synthesis is the workhorse for preparing phenoxyacetones, other methods can be advantageous in specific contexts.

A. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers.[5] This method is particularly useful for coupling phenols with aryl halides that are unreactive under standard SN2 conditions.[5] In the context of phenoxyacetone synthesis, a variation could involve the reaction of a substituted phenol with a halo-acetone in the presence of a copper catalyst.[6] However, this method generally requires higher temperatures and is less commonly used for this specific transformation compared to the Williamson synthesis.[5]

B. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and efficient modification of the Williamson ether synthesis, particularly for large-scale preparations. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to shuttle the phenoxide anion from an aqueous or solid phase into an organic phase where the halo-ketone is dissolved.[1] This approach can accelerate reaction rates, allow for milder reaction conditions, and simplify the work-up procedure.

IV. Characterization of Substituted Phenoxyacetones

Unambiguous characterization of the synthesized phenoxyacetones is paramount. A combination of spectroscopic techniques is typically employed.

| Technique | Key Spectroscopic Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.8-8.0 ppm, with splitting patterns dependent on the substitution. - Methylene Protons (-O-CH₂-): A characteristic singlet around δ 4.5-4.8 ppm. - Methyl Protons (-C(O)CH₃): A singlet typically found near δ 2.2-2.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 200-208 ppm. - Aromatic Carbons: Signals in the range of δ 110-160 ppm. - Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm. - Methyl Carbon (-C(O)CH₃): A signal in the upfield region, typically δ 25-30 ppm.[7] |

| IR Spectroscopy | - Carbonyl Stretch (C=O): A strong absorption band around 1720-1740 cm⁻¹. - Aryl Ether Stretch (C-O-C): Characteristic absorptions in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - Aromatic C-H Bending: Bands in the fingerprint region that can be indicative of the substitution pattern on the phenyl ring. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound. - Fragmentation Pattern: Often shows a characteristic cleavage yielding the phenoxy radical cation or related fragments, as well as an acetyl cation (CH₃CO⁺) at m/z 43. |

V. Applications in Drug Discovery and Agrochemicals

The substituted phenoxyacetone scaffold is a valuable precursor to a range of biologically active molecules.

-

Pharmaceutical Intermediates: Phenylacetones and their derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[8] For example, substituted phenylacetones can be elaborated into more complex molecules with potential therapeutic applications, such as anti-anxiety agents.[9] The phenoxy group itself is considered a privileged moiety in drug design, appearing in numerous approved drugs.[10]

-

Acetylcholinesterase Inhibition: Phenoxyacetone and its derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[11] The ability to readily synthesize a variety of substituted analogs allows for the exploration of structure-activity relationships to optimize potency and selectivity.

-

Herbicidal and Antifungal Activity: The broader class of phenoxyacetic acid derivatives has a long history of use as herbicides.[12] Similarly, various phenoxy-containing compounds have demonstrated antifungal properties. The synthesis of novel substituted phenoxyacetones provides a platform for the discovery of new agrochemicals with improved efficacy and environmental profiles.

VI. Conclusion

The synthesis of substituted phenoxyacetones is a cornerstone of modern organic and medicinal chemistry. The Williamson ether synthesis, with its predictable mechanism and broad substrate scope, remains the most practical and versatile method for their preparation. By understanding the nuances of this reaction, including the influence of substituents and the application of techniques like phase-transfer catalysis, researchers can efficiently generate a diverse library of these valuable compounds. The ability to readily access a wide range of substituted phenoxyacetones empowers drug discovery and development professionals to explore new chemical space, optimize lead compounds, and ultimately contribute to the advancement of medicine and agriculture.

VII. References

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

-

phenoxyacetone. (n.d.). The Good Scents Company. Retrieved from [Link]

-

CN1003043B - Synthesis method of m-phenoxy acetophenone - Google Patents. (n.d.). Retrieved from

-

Al-Azzawy, A. K., et al. (2022). (a) 1H NMR, (b) 13C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. Retrieved from [Link]

-

RSC Advances. (n.d.). Retrieved from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phenylacetone derivative and production thereof. (n.d.). Google Patents. Retrieved from

-

Wujec, M., & Paneth, A. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(19), 6549.

-

Fedoryński, M. (2003). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica-Drug Research, 60(5), 339-347.

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022, November 7). [Video]. YouTube. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.

-

1-Phenoxy-2-propanone. (n.d.). PubChem. Retrieved from [Link]

-

Process for producing phenylacetones. (n.d.). Google Patents. Retrieved from

-

Ghaith, G. G. S., Elsunaki, T. M., & Bakeer, A. F. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Journal of Science and Technology, 6(Special Issue), 261-266.

-

Supplementary Information for General. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 9. JPS6081167A - Phenylacetone derivative and production thereof - Google Patents [patents.google.com]

- 10. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

Methodological & Application

Application Notes & Protocols: 1-(2-Nitrophenoxy)acetone as a Versatile Building Block in Multi-Step Heterocyclic Synthesis

Introduction: The Strategic Value of 1-(2-Nitrophenoxy)acetone

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 5330-66-5) emerges as a highly valuable and versatile building block, particularly for the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.[1][2][3]

Its utility is rooted in the strategic placement of three key functional components within a compact structure:

-

An α-phenoxy ketone system, primed for intramolecular cyclodehydration to form benzofuran cores.[4]

-

An ortho-nitro group , which serves as a latent amino group that can be unmasked through reduction to trigger intramolecular cyclization cascades.

-

An acetonyl moiety , providing a reactive carbonyl and an α-methyl group that ultimately form part of the resulting heterocyclic ring.

This guide provides an in-depth exploration of the synthetic applications of this compound, detailing the mechanistic rationale and providing field-tested protocols for its conversion into high-value benzofuran and indole derivatives.

| Compound Property | Value |

| CAS Number | 5330-66-5 |

| Molecular Formula | C₉H₉NO₄[5] |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

| InChI Key | PYVMIAYOZLGBQM-UHFFFAOYSA-N |

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound and the reagents described herein must be handled with appropriate care in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and a lab coat.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[6] Take precautionary measures against static discharge and keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[6]

Synthetic Pathway I: Direct Cyclodehydration to 7-Nitro-2-methylbenzofuran

The most direct synthetic application of this compound leverages its α-phenoxy ketone structure. Acid-catalyzed cyclodehydration provides a facile and high-yielding route to substituted benzofurans. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the protonated carbonyl group is attacked by the electron-rich aromatic ring. Eaton's reagent (a 7.7 wt% solution of P₂O₅ in MeSO₃H) is a particularly effective promoter for this transformation due to its high reactivity and fluidity.[4]

Plausible Mechanism of Cyclodehydration

The reaction is initiated by the protonation of the carbonyl oxygen by the superacidic Eaton's reagent, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring, leading to a cyclic intermediate. Subsequent dehydration and deprotonation yield the aromatic benzofuran product.

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(2-Nitrophenoxy)acetone

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of a specific unsymmetrical aryl ether, 1-(2-Nitrophenoxy)acetone, a valuable intermediate in various research and development applications, including the synthesis of pharmaceuticals and other fine chemicals.[3] The presence of the nitro group on the aromatic ring and the ketone functionality introduces unique considerations that will be addressed in this guide.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide to the synthesis, purification, and characterization of this compound, emphasizing the underlying chemical principles to ensure reproducibility and success.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[4] The reaction involves two key steps:

-

Deprotonation: The acidic proton of the hydroxyl group of 2-nitrophenol is abstracted by a base to form a nucleophilic phenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenolic proton, allowing for the use of a moderately weak base like potassium carbonate.

-

Nucleophilic Attack: The newly formed 2-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetone. This results in the displacement of the chloride leaving group and the formation of the desired ether, this compound.

The overall reaction is illustrated below:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW | Amount | Moles |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 g/mol | 5.0 g | 0.036 mol |

| Chloroacetone | C₃H₅ClO | 92.52 g/mol | 3.6 g (3.0 mL) | 0.039 mol |

| Potassium Carbonate | K₂CO₃ | 138.21 g/mol | 7.5 g | 0.054 mol |

| Acetone | C₃H₆O | - | 100 mL | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-nitrophenol (5.0 g, 0.036 mol), anhydrous potassium carbonate (7.5 g, 0.054 mol), and 100 mL of acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (3.0 mL, 0.039 mol) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) with vigorous stirring. Maintain the reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the 2-nitrophenol spot indicates the completion of the reaction.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride using a Buchner funnel and wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in approximately 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by either column chromatography or recrystallization.

-

Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexane as the eluent.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

(Note: The empirical formula and molecular weight are consistent with the expected product.[5])

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.80-7.90 (dd, 1H, Ar-H)

-

δ 7.45-7.55 (m, 1H, Ar-H)

-

δ 7.05-7.15 (m, 2H, Ar-H)

-

δ 4.70 (s, 2H, -O-CH₂-)

-

δ 2.25 (s, 3H, -C(O)-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 205.0 (C=O)

-

δ 152.0 (C-OAr)

-

δ 141.0 (C-NO₂)

-

δ 134.0 (Ar-CH)

-

δ 125.0 (Ar-CH)

-

δ 121.0 (Ar-CH)

-

δ 115.0 (Ar-CH)

-

δ 72.0 (-O-CH₂-)

-

δ 26.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

~3100-3000 (C-H aromatic stretch)

-

~2950-2850 (C-H aliphatic stretch)

-

~1720 (C=O ketone stretch)

-

~1520 and ~1350 (N-O nitro asymmetric and symmetric stretch)

-

~1250 (C-O ether stretch)

-

Safety Precautions

-

2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Chloroacetone: A lachrymator and is corrosive. It is toxic if inhaled or absorbed through the skin. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat.

-

Acetone: Highly flammable. Keep away from open flames and sparks.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate. The provided information on the reaction mechanism, purification, and characterization will aid in achieving a high yield of the pure product.

References

-

MySkinRecipes. 1-(2-Nitrophenyl)propan-2-one. Available at: [Link]

-

ChemTalk. Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Edubirdie. Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Tutor. The Williamson Ether Synthesis. Available at: [Link]

-

University of Rochester Department of Chemistry. Purification: How To. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

-

PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]

Sources

Application Notes & Protocols: The ortho-Nitrobenzyl Group as a Photocleavable Moiety

A Guide for Researchers on the Application of 1-(2-Nitrophenoxy)acetone and Related ortho-Nitrobenzyl Photocleavable Protecting Groups

Introduction: Harnessing Light for Chemical Control

In the fields of organic synthesis, chemical biology, and drug development, the ability to control reactions with spatial and temporal precision is paramount. Photocleavable protecting groups (PPGs), often termed "caging" groups, are powerful tools that fulfill this need.[1][2] They allow a reactive functional group to remain inert until it is "uncaged" by a specific wavelength of light. This external, non-invasive trigger provides unparalleled control over the release of bioactive molecules, the activation of catalysts, or the progression of a synthetic route.[3][4]

Among the most extensively studied and utilized PPGs are derivatives of ortho-nitrobenzyl (ONB).[1][5] The compound this compound belongs to this versatile family. The core principle of ONB-based PPGs lies in a light-induced intramolecular rearrangement that leads to the cleavage of a covalent bond and the release of the protected molecule.[4][5] This guide provides a detailed exploration of the ONB protecting group family, focusing on the mechanistic principles, practical applications, and detailed protocols for their use in a research setting.

The Chemistry of Control: The ortho-Nitrobenzyl Core